

Physical and chemical properties of Dehydropachymic acid standard

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Compound of Interest

Compound Name: Dehydropachymic acid (Standard)

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Dehydropachymic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Dehydropachymic acid (DPA), a major triterpene isolated from *Poria cocos*.^[1] This document consolidates key data from scientific literature and chemical databases to support research and development efforts.

Chemical and Physical Properties

Dehydropachymic acid is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities.^{[2][3]} Its fundamental properties are summarized below.

Property	Data	Reference(s)
IUPAC Name	(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid	[2][4]
Synonyms	9-Dehydropachymic acid, delta9(11)-Dehydropachymic acid, ChEMBL4100088	[2][4]
CAS Number	77012-31-8	[2][3][5]
Molecular Formula	C ₃₃ H ₅₀ O ₅	[3][4][5]
Molecular Weight	526.75 g/mol	[3][4][5]
Appearance	White solid powder	[2][3][5]
Purity	≥95% (typically ≥98% as a reference standard)	[2][3]
Botanical Source	Poria cocos (Fuling), Wolfiporia cocos, and other fungi	[1][3][4]

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of Dehydropachymic acid.

Parameter	Data	Reference(s)
Solubility	<p>- DMSO: 5.27 mg/mL (10 mM). Sonication is recommended to aid dissolution. - In vivo Formulation 1 (Suspension): 0.42 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. - In vivo Formulation 2 (Clear Solution): ≥ 0.42 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.</p>	[1][5]
Storage	<p>- Solid Powder: Store at -20°C for up to 3 years. Keep away from direct sunlight and moisture. - In Solvent: Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles.</p>	[1][5][6]

Spectroscopic and Analytical Data

Structural identification and quantification are primarily achieved through spectroscopic and chromatographic methods.

Analysis Method	Description	Reference(s)
Nuclear Magnetic Resonance (NMR)	^1H NMR and ^{13}C NMR are used for structural elucidation. Spectral data is available in databases such as PubChem.	[4][7]
Mass Spectrometry (MS)	Mass spectrometry is used for identification and molecular weight confirmation.	[3]
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification are performed using HPLC with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).	[3]
Ultra-High-Performance Liquid Chromatography (UPLC)	UPLC coupled with UV and MS detection (UPLC-UV-MS) has been established for the fingerprint analysis of triterpenoid constituents, including DPA, from <i>Poria cocos</i> .	[2]

Experimental Protocols

General Analytical Workflow

The isolation and analysis of Dehydropachymic acid typically follow a standardized workflow involving extraction from the source material, chromatographic separation, and detection.

Workflow for Isolation and Analysis of Dehydropachymic Acid.

UPLC-UV-MS Method for Triterpenoid Analysis

This protocol is adapted from methodologies used for the simultaneous determination of triterpenoid acids in *Poria cocos*. [2]

- Chromatographic System: Shim-pack XR-ODS II column (75 mm x 2.0 mm, 2.2 μ m).
- Mobile Phase: Gradient elution using Acetonitrile (A) and 0.1% Formic Acid in water (B).
- Flow Rate: 0.5 mL/min.
- Column Temperature: 30°C.
- UV Detection: Wavelength set at 242 nm.
- MS Detection: Coupled to an electrospray ionization (ESI) mass spectrometer for mass identification.
- Reference Standard: Dehydropachymic acid is used as a reference for retention time and spectral matching.

In Vitro Alzheimer's Disease Model Protocol

This protocol outlines the investigation of DPA's effect on β -Amyloid ($A\beta$) clearance in PC12 cells, as described by Yu M, et al. (2017).[\[8\]](#)

- Cell Culture: PC12 cells stably transfected with the amyloid precursor protein (APP) gene are used.
- Treatment: Cells are pre-treated with DPA (6.25, 12.5, 25 μ g/mL) for 4 hours.
- Induction of Autophagy Impairment: Cells are co-treated with 50 nmol/L bafilomycin A1 for 48 hours to inhibit lysosomal function.
- $A\beta$ Quantification (ELISA): The concentration of $A\beta_{1-42}$ in the cell culture medium is measured using an ELISA kit.
- Protein Analysis (Western Blot): Intracellular levels of APP, $A\beta_{1-42}$, LC3-I, LC3-II, and Cathepsin D are measured. GAPDH is used as a loading control. The LC3-II/LC3-I ratio is calculated to assess autophagic flux.
- Lysosomal pH Measurement: Cells are stained with LysoTracker Red, a fluorescent dye that accumulates in acidic compartments, to assess lysosomal acidification.

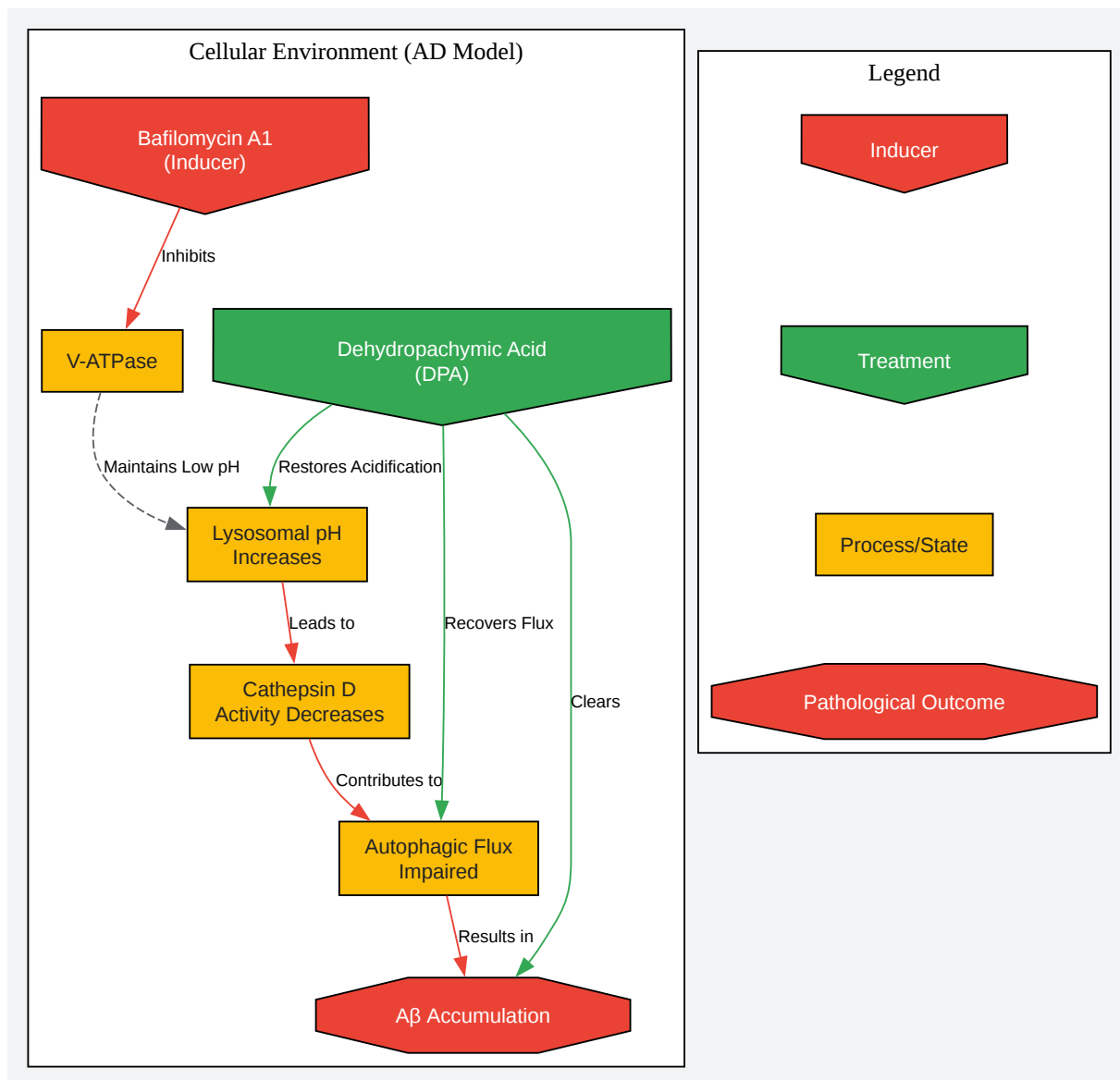
Biological Activity and Signaling Pathways

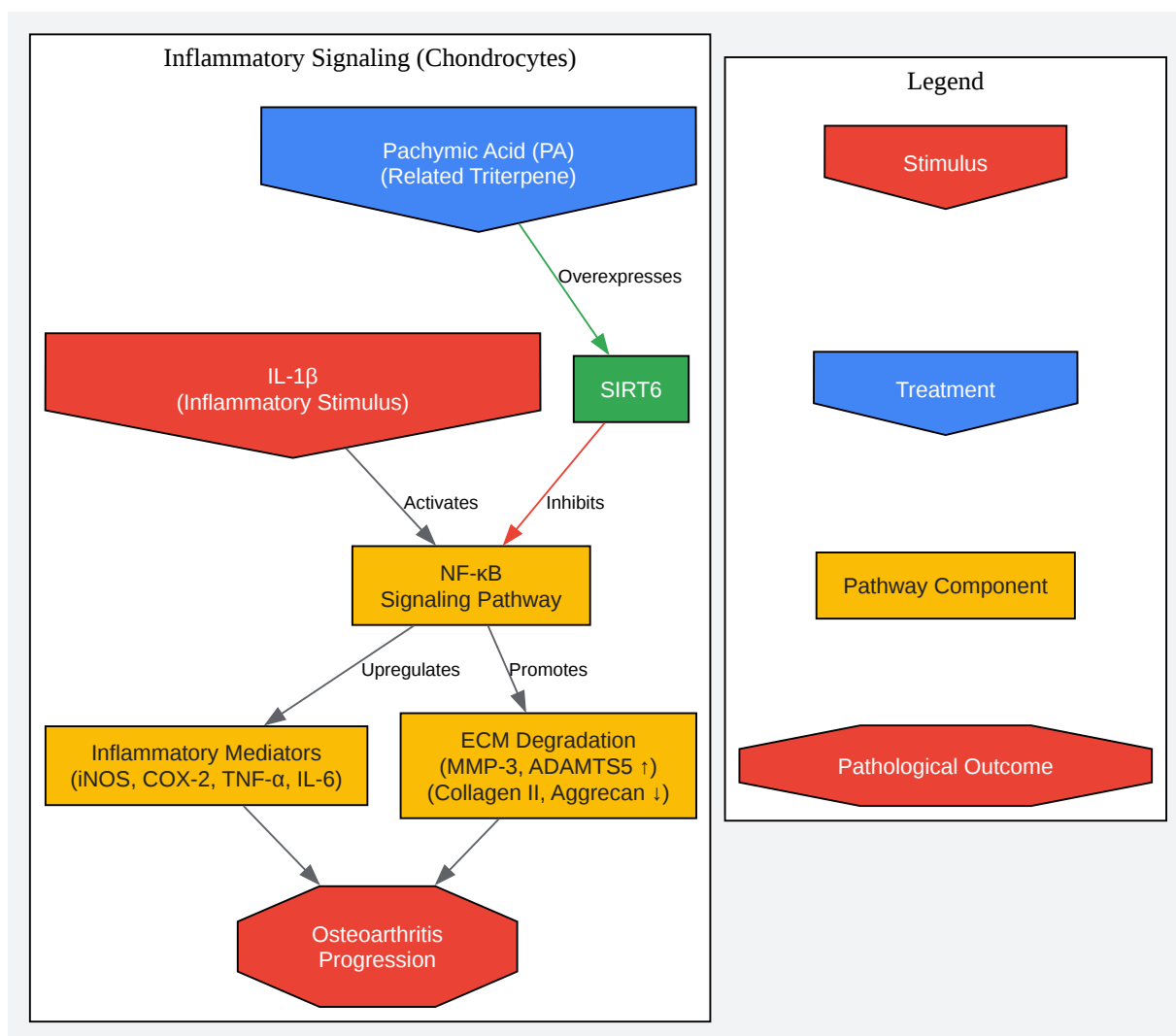
Dehydropachymic acid has demonstrated significant biological activity, particularly in the context of neurodegenerative disease models. Its mechanism of action is closely linked to the autophagy-lysosome pathway.

Modulation of the Autophagy-Lysosome Pathway

In cellular models of Alzheimer's disease where autophagic flux is impaired by agents like bafilomycin A1, DPA has shown therapeutic potential.^[8] Bafilomycin A1, an inhibitor of V-ATPase, increases the internal pH of lysosomes, which in turn reduces the activity of acid-dependent hydrolases like Cathepsin D and impairs the fusion of autophagosomes with lysosomes.^[8] This leads to the accumulation of toxic proteins such as β -Amyloid.

Dehydropachymic acid effectively counters this impairment by restoring lysosomal acidification.^[8] This action recovers the autophagic flux, allowing for the successful clearance of accumulated $A\beta_{1-42}$.^[8]





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